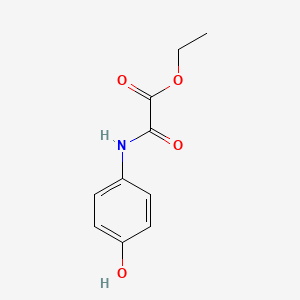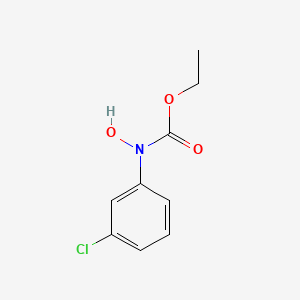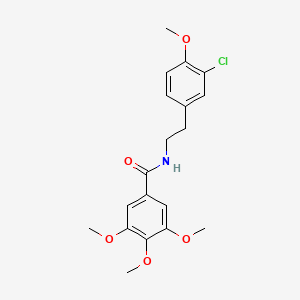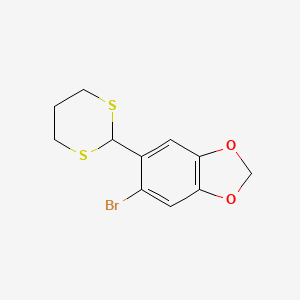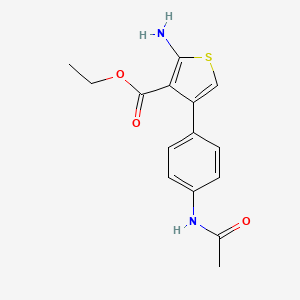
2,2'-Bis(benzylthio)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bis(benzylthio)biphenyl is an organic compound with the molecular formula C26H22S2 and a molecular weight of 398.593 g/mol It consists of a biphenyl core with two benzylthio groups attached at the 2 and 2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(benzylthio)biphenyl typically involves the reaction of biphenyl with benzylthiol in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(benzylthio)biphenyl are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Bis(benzylthio)biphenyl can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding thiol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products depending on the nucleophile used
Aplicaciones Científicas De Investigación
2,2’-Bis(benzylthio)biphenyl has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-Bis(benzylthio)biphenyl exerts its effects is primarily through its interaction with various molecular targets. The benzylthio groups can form strong interactions with metal ions, making it a useful ligand in coordination chemistry. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(benzylideneamino)biphenyl
- 2,2’-Bis(phenyliminomethyl)biphenyl
- 2,5-Bis(2,6-dimethoxybenzylidene)cyclopentanone
- 2,5-Bis(2,4-dimethoxybenzylidene)cyclopentanone
Uniqueness
2,2’-Bis(benzylthio)biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. Its ability to act as a ligand and participate in various chemical reactions makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
35863-95-7 |
|---|---|
Fórmula molecular |
C26H22S2 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
1-benzylsulfanyl-2-(2-benzylsulfanylphenyl)benzene |
InChI |
InChI=1S/C26H22S2/c1-3-11-21(12-4-1)19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)28-20-22-13-5-2-6-14-22/h1-18H,19-20H2 |
Clave InChI |
CSDWHELRRQDVNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=CC=C2C3=CC=CC=C3SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


